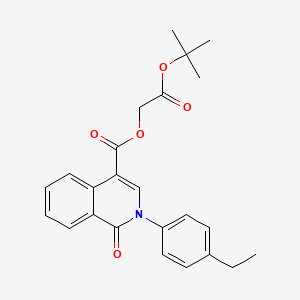
2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a tert-butoxy group, an ethylphenyl group, and a dihydroisoquinoline group. The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal . The ethylphenyl group is a common motif in many organic compounds, and the dihydroisoquinoline is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butoxy and ethylphenyl groups would likely be attached to the dihydroisoquinoline ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the tert-butoxy group. The ring might undergo reactions such as electrophilic aromatic substitution, while the tert-butoxy group could potentially be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy group could make it more hydrophobic, while the heterocyclic ring could contribute to its stability .Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound can be utilized in the development of new pharmaceuticals, particularly as a scaffold for drug design. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple sites for chemical reactions, making it a valuable building block in the construction of diverse organic compounds .
Material Science
The compound’s stability and reactivity make it suitable for applications in material science. It can be used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced durability or conductivity .
Biological Research
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with various biological molecules makes it a useful tool for investigating cellular processes and identifying potential therapeutic targets .
Catalysis
The compound can act as a ligand in catalytic processes, facilitating various chemical reactions. Its structure allows it to stabilize transition states and improve the efficiency of catalytic cycles, which is crucial in industrial and laboratory settings .
Environmental Chemistry
In environmental chemistry, this compound can be employed in the development of sensors and remediation agents. Its reactivity can be harnessed to detect and neutralize environmental pollutants, contributing to cleaner and safer ecosystems .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-5-16-10-12-17(13-11-16)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)29-15-21(26)30-24(2,3)4/h6-14H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDVXNNIVOHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

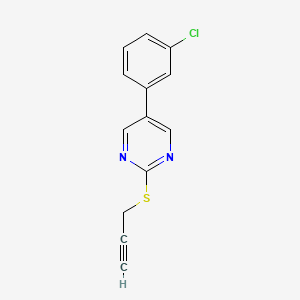
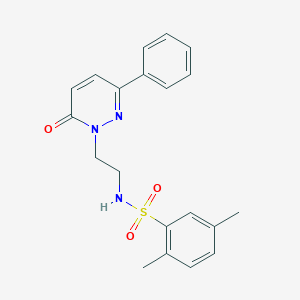
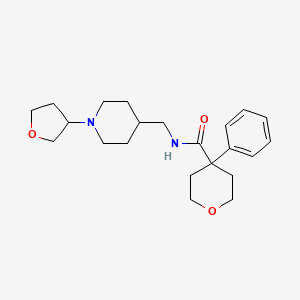
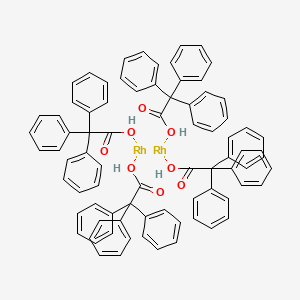
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2462694.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)
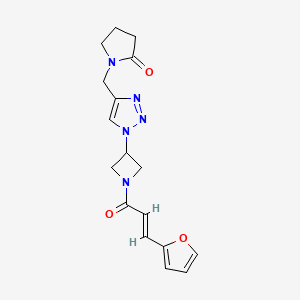
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)
![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)
![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2462708.png)
![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)